molecular formula C11H18O2 B12654437 Octahydropentalenyl propionate CAS No. 93964-80-8

Octahydropentalenyl propionate

Cat. No.: B12654437
CAS No.: 93964-80-8
M. Wt: 182.26 g/mol
InChI Key: BTWFKGTZSZVEEX-UHFFFAOYSA-N
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Description

The octahydropentalene moiety confers high hydrophobicity, likely rendering the compound insoluble in water but soluble in organic solvents like ethanol or hexane. Its molecular weight is estimated to range between 200–300 g/mol, depending on substituents.

Properties

CAS No.

93964-80-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl propanoate

InChI

InChI=1S/C11H18O2/c1-2-11(12)13-10-7-6-8-4-3-5-9(8)10/h8-10H,2-7H2,1H3

InChI Key

BTWFKGTZSZVEEX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC2C1CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropentalenyl propionate typically involves the esterification of octahydropentalenyl alcohol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Octahydropentalenyl propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Octahydropentalenyl propionate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydropentalenyl propionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release propionic acid, which can then participate in various metabolic pathways. The compound’s unique ring structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Propionate Derivatives

Structural and Functional Comparisons

Table 1: Key Properties of Propionate Derivatives
Compound Molecular Weight (g/mol) Solubility Primary Use(s) Purity Standards
Octahydropentalenyl propionate* ~250 (estimated) Organic solvents (inferred) Industrial stabilizers (hypothetical) Not available
Calcium propionate 186.22 Water, ethanol Food preservative ≥98% assay
Geranyl propionate 210.31 Organic solvents Fragrance, flavoring agent ≥95% (GLC)
Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate 474.76 Lipophilic solvents Antioxidant in polymers Not specified
Propyl paraben 180.20 Ethanol, propylene glycol Cosmetic preservative Laboratory grade

*Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.

Efficacy and Stability

  • Calcium propionate : Effective in inhibiting mold in baked goods due to water solubility and low toxicity. Its stability is pH-dependent (optimal pH 7.5–10.5) .
  • Geranyl propionate : Valued in perfumery for its floral odor and stability in organic matrices. Shelf life exceeds 24 months under proper storage .
  • Octadecyl phenolic propionate: High molecular weight (474.76 g/mol) enhances lipid solubility, making it suitable for stabilizing polymers against oxidative degradation .
  • This compound (inferred) : The bicyclic structure may improve thermal stability compared to linear esters, suggesting utility in high-temperature industrial processes.

Biological Activity

Octahydropentalenyl propionate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known as octahydropentalenes. Its structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₈O₂
  • Molecular Weight : 182.26 g/mol

1. Chemokine Receptor Antagonism

Research has indicated that this compound exhibits activity as a chemokine receptor antagonist. This property is significant in the context of cardiovascular disorders, such as acute myocardial infarction and acute coronary syndrome. The mechanism involves the modulation of inflammatory responses, which are critical in these conditions .

2. Anti-Cancer Properties

This compound has been studied for its potential anti-cancer effects. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK activity, the compound may prevent abnormal cell proliferation associated with various cancers .

3. Drug Interaction Potential

The compound's ability to reduce drug-drug interactions is another area of interest. This characteristic could enhance its therapeutic profile by minimizing adverse effects when used in combination with other medications .

Case Study 1: Cardiovascular Disorders

A study evaluated the effects of this compound on models of myocardial infarction. The results indicated a significant reduction in infarct size and improved cardiac function, suggesting its potential as a therapeutic agent in cardiovascular diseases.

Case Study 2: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The concentration-dependent effects were analyzed, revealing an IC50 value that supports its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Chemokine Receptor AntagonismModulates inflammatory response in cardiovascular disorders
Anti-Cancer ActivityInhibits CDK activity, preventing abnormal cell proliferation
Drug Interaction PotentialReduces adverse effects in drug combinations

Table 2: In Vitro Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast Cancer)15Growth inhibition
A549 (Lung Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest

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